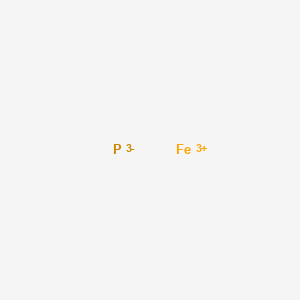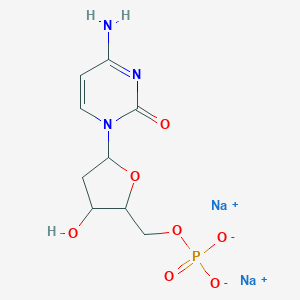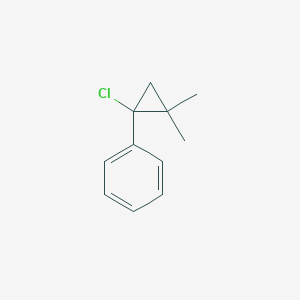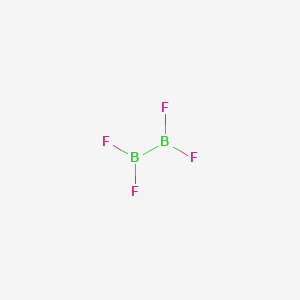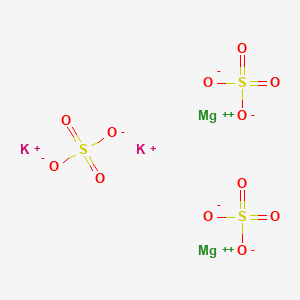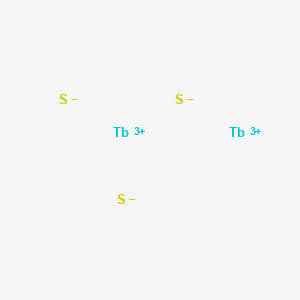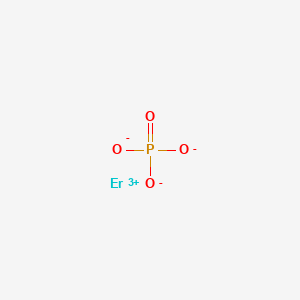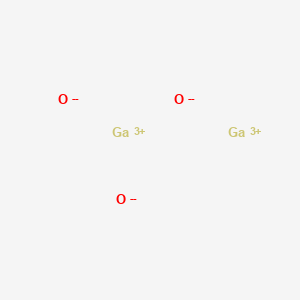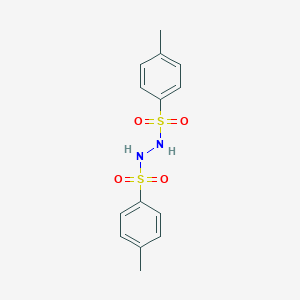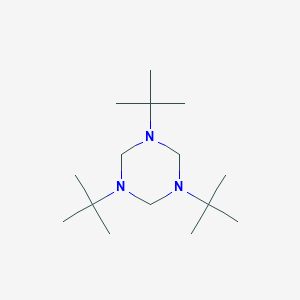
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine (TBT) is a cyclic triazine compound that has gained attention in the scientific community due to its potential applications in various fields. TBT is a nitrogen-containing heterocyclic compound that has been synthesized and studied for its unique properties.
Wirkmechanismus
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine's mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes, including acetylcholinesterase and proteases. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has also been shown to modulate the immune system by activating T cells and increasing the production of cytokines.
Biochemische Und Physiologische Effekte
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of fungi and bacteria, modulate the immune system, and inhibit the activity of certain enzymes. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has also been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine, including its potential use as a pesticide, antitumor agent, and immune modulator. Further research is also needed to fully understand 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine's mechanism of action and potential toxicity. Additionally, the development of new 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine derivatives with improved properties may lead to new applications in various fields.
Synthesemethoden
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine can be synthesized through various methods, including the reaction of tert-butylamine with formaldehyde and hydrogen cyanide. Another method involves the reaction of tert-butylamine with formaldehyde and acetaldehyde. 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine can also be synthesized through the reaction of hexahydro-1,3,5-triazine with tert-butyl alcohol and acetic anhydride. The synthesis of 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine is a complex process and requires careful attention to detail to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide. In medicine, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential use as an antitumor agent, as well as its ability to modulate the immune system. In material science, 1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
10560-39-1 |
|---|---|
Produktname |
1,3,5-Tri-tert-butylhexahydro-1,3,5-triazine |
Molekularformel |
C15H33N3 |
Molekulargewicht |
255.44 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-1,3,5-triazinane |
InChI |
InChI=1S/C15H33N3/c1-13(2,3)16-10-17(14(4,5)6)12-18(11-16)15(7,8)9/h10-12H2,1-9H3 |
InChI-Schlüssel |
XNJJKNFDJBAYSE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CN(CN(C1)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)N1CN(CN(C1)C(C)(C)C)C(C)(C)C |
Andere CAS-Nummern |
10560-39-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




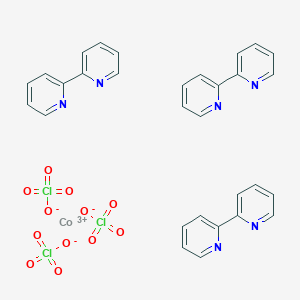
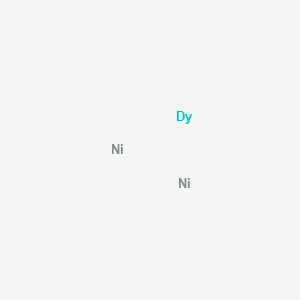
![Kyselina wolframova [Czech]](/img/structure/B85289.png)
